A-1155463

Overview

Description

A-1155463 is a highly potent and selective BCL-XL inhibitor . It was discovered through nuclear magnetic resonance (NMR) fragment screening and structure-based design . This compound is substantially more potent against BCL-XL-dependent cell lines relative to the recently reported inhibitor, WEHI-539 .

Synthesis Analysis

A-1155463 was identified via nuclear magnetic resonance (NMR) fragment screening and structure-based design . It is substantially more potent against BCL-XL-dependent cell lines relative to the previously reported inhibitor, WEHI-539 .Molecular Structure Analysis

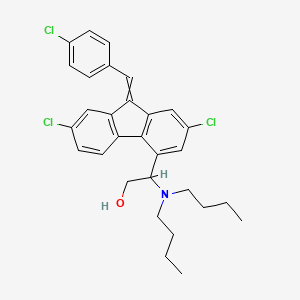

The molecular formula of A-1155463 is C35H32FN5O4S2 . It has an exact mass of 669.19 and a molecular weight of 669.790 .Chemical Reactions Analysis

A-1155463 is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis

A-1155463 has a molecular formula of C35H32FN5O4S2 and a molecular weight of 669.79 . It is a solid substance that should be stored at -20°C .Scientific Research Applications

Treatment of Mantle Cell Lymphoma

A-1155463 has been used in research for the treatment of Mantle Cell Lymphoma (MCL), a rare subtype of aggressive B-cell non-Hodgkin lymphoma . The compound has been shown to increase the efficacy of Venetoclax, a BCL2 inhibitor, in both in vitro and in vivo studies .

Overcoming Drug Resistance

Treatment with single agent venetoclax is often hampered by the development of drug resistance, caused in large part by the adaptive upregulation of other anti-apoptotic BCL2 family members . A-1155463 has been used in research to overcome this resistance .

In Vivo Studies

A-1155463 has been used in in vivo studies involving mice xenografted with MCL cell lines and PDX cells established from patients with relapsed and refractory MCL .

Analysis of Molecular Mechanisms

The compound has been used to analyze molecular mechanisms of in vivo acquired resistance to Venetoclax using a panel of several murine cell line-based xenografts (CDX) and patient-derived xenografts (PDX) of MCL .

Induction of Cytotoxic Synergy

In vitro, the combination of Venetoclax and A-1155463, a specific BCL-XL inhibitor, induced cytotoxic synergy on a panel of MCL cell lines and primary cells .

BCL-XL Inhibition

A-1155463 is a potent and selective BCL-XL inhibitor . It selectively and potently induces apoptosis in BCL-XL-dependent tumor cells .

Safety And Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound A-1155463 involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-(4-bromo-phenyl)-acetic acid", "4-chloro-3-nitro-benzoic acid", "4-amino-3-chloro-benzoic acid", "2-amino-5-chloro-benzoic acid", "4-bromo-3-fluoro-benzoic acid", "4-bromo-2-fluoro-benzoic acid", "2-bromo-5-fluoro-benzoic acid", "4-bromo-3-trifluoromethyl-benzoic acid", "2-bromo-4-trifluoromethyl-benzoic acid", "4-bromo-3,5-difluoro-benzoic acid", "4-bromo-2,5-difluoro-benzoic acid", "4-bromo-3,5-dimethoxy-benzoic acid", "4-bromo-2,5-dimethoxy-benzoic acid", "4-bromo-3-methoxy-benzoic acid", "4-bromo-2-methoxy-benzoic acid", "4-bromo-3-nitro-benzoic acid", "4-bromo-2-nitro-benzoic acid", "4-bromo-3-trifluoromethyl-phenylacetic acid", "4-bromo-2-trifluoromethyl-phenylacetic acid", "4-bromo-3,5-dimethyl-phenylacetic acid", "4-bromo-2,5-dimethyl-phenylacetic acid", "4-bromo-3-methyl-phenylacetic acid", "4-bromo-2-methyl-phenylacetic acid", "4-bromo-3-fluoro-phenylacetic acid", "4-bromo-2-fluoro-phenylacetic acid", "4-bromo-3-chloro-phenylacetic acid", "4-bromo-2-chloro-phenylacetic acid", "4-bromo-3,5-difluoro-phenylacetic acid", "4-bromo-2,5-difluoro-phenylacetic acid", "4-bromo-3-methoxy-phenylacetic acid", "4-bromo-2-methoxy-phenylacetic acid", "4-bromo-3-nitro-phenylacetic acid", "4-bromo-2-nitro-phenylacetic acid", "4-bromo-3-trifluoromethyl-benzenesulfonyl chloride", "4-bromo-2-trifluoromethyl-benzenesulfonyl chloride", "4-bromo-3,5-dimethyl-benzenesulfonyl chloride", "4-bromo-2,5-dimethyl-benzenesulfonyl chloride", "4-bromo-3-methyl-benzenesulfonyl chloride", "4-bromo-2-methyl-benzenesulfonyl chloride", "4-bromo-3-fluoro-benzenesulfonyl chloride", "4-bromo-2-fluoro-benzenesulfonyl chloride", "4-bromo-3-chloro-benzenesulfonyl chloride", "4-bromo-2-chloro-benzenesulfonyl chloride", "4-bromo-3,5-difluoro-benzenesulfonyl chloride", "4-bromo-2,5-difluoro-benzenesulfonyl chloride", "4-bromo-3-methoxy-benzenesulfonyl chloride", "4-bromo-2-methoxy-benzenesulfonyl chloride", "4-bromo-3-nitro-benzenesulfonyl chloride", "4-bromo-2-nitro-benzenesulfonyl chloride", "4-bromo-3-trifluoromethyl-benzoyl chloride", "4-bromo-2-trifluoromethyl-benzoyl chloride", "4-bromo-3,5-dimethyl-benzoyl chloride", "4-bromo-2,5-dimethyl-benzoyl chloride", "4-bromo-3-methyl-benzoyl chloride", "4-bromo-2-methyl-benzoyl chloride", "4-bromo-3-fluoro-benzoyl chloride", "4-bromo-2-fluoro-benzoyl chloride", "4-bromo-3-chloro-benzoyl chloride", "4-bromo-2-chloro-benzoyl chloride", "4-bromo-3,5-difluoro-benzoyl chloride", "4-bromo-2,5-difluoro-benzoyl chloride", "4-bromo-3-methoxy-benzoyl chloride", "4-bromo-2-methoxy-benzoyl chloride", "4-bromo-3-nitro-benzoyl chloride", "4-bromo-2-nitro-benzoyl chloride", "4-bromo-3-trifluoromethyl-benzyl alcohol", "4-bromo-2-trifluoromethyl-benzyl alcohol", "4-bromo-3,5-dimethyl-benzyl alcohol", "4-bromo-2,5-dimethyl-benzyl alcohol", "4-bromo-3-methyl-benzyl alcohol", "4-bromo-2-methyl-benzyl alcohol", "4-bromo-3-fluoro-benzyl alcohol", "4-bromo-2-fluoro-benzyl alcohol", "4-bromo-3-chloro-benzyl alcohol", "4-bromo-2-chloro-benzyl alcohol", "4-bromo-3,5-difluoro-benzyl alcohol", "4-bromo-2,5-difluoro-benzyl alcohol", "4-bromo-3-methoxy-benzyl alcohol", "4-bromo-2-methoxy-benzyl alcohol", "4-bromo-3-nitro-benzyl alcohol", "4-bromo-2-nitro-benzyl alcohol", "4-bromo-3-trifluoromethyl-benzyl amine", "4-bromo-2-trifluoromethyl-benzyl amine", "4-bromo-3,5-dimethyl-benzyl amine", "4-bromo-2,5-dimethyl-benzyl amine", "4-bromo-3-methyl-benzyl amine", "4-bromo-2-methyl-benzyl amine", "4-bromo-3-fluoro-benzyl amine", "4-bromo-2-fluoro-benzyl amine", "4-bromo-3-chloro-benzyl amine", "4-bromo-2-chloro-benzyl amine", "4-bromo-3,5-difluoro-benzyl amine", "4-bromo-2,5-difluoro-benzyl amine", "4-bromo-3-methoxy-benzyl amine", "4-bromo-2-methoxy-benzyl amine", "4-bromo-3-nitro-benzyl amine", "4-bromo-2-nitro-benzyl amine", "4-bromo-3-trifluoromethyl-benzyl bromide", "4-bromo-2-trifluoromethyl-benzyl bromide", "4-bromo-3,5-dimethyl-benzyl bromide", "4-bromo-2,5-dimethyl-benzyl bromide", "4-bromo-3-methyl-benzyl bromide", "4-bromo-2-methyl-benzyl bromide", "4-bromo-3-fluoro-benzyl bromide", "4-bromo-2-fluoro-benzyl bromide", "4-bromo-3-chloro-benzyl bromide", "4-bromo-2-chloro-benzyl bromide", "4-bromo-3,5-difluoro-benzyl bromide", "4-bromo-2,5-difluoro-benzyl bromide", "4-bromo-3-methoxy-benzyl bromide", "4-bromo-2-methoxy-benzyl bromide", "4-bromo-3-nitro-benzyl bromide", "4-bromo-2-nitro-benzyl bromide", "4-bromo-3-trifluoromethyl-benzylamine hydrochloride", "4-bromo-2-trifluoromethyl-benzylamine hydrochloride", "4-bromo-3,5-dimethyl-benzylamine hydrochloride", "4-bromo-2,5-dimethyl-benzylamine hydrochloride", "4-bromo-3-methyl-benzylamine hydrochloride", "4-bromo-2-methyl-benzylamine hydrochloride", "4-bromo-3-fluoro-benzylamine hydrochloride", "4-bromo-2-fluoro-benzylamine hydrochloride", "4-bromo-3-chloro-benzylamine hydrochloride", "4-bromo | |

CAS RN |

1235034-55-5 |

Product Name |

A-1155463 |

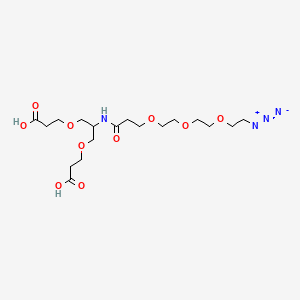

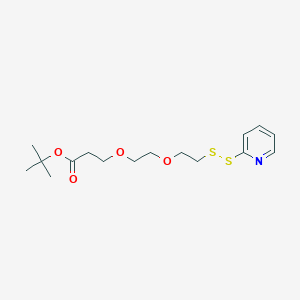

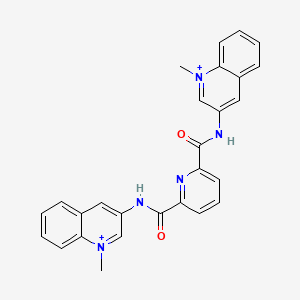

Molecular Formula |

C35H32FN5O4S2 |

Molecular Weight |

669.7904 |

IUPAC Name |

2-(8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-5-(3-(4-(3-(dimethylamino)prop-1-yn-1-yl)-2-fluorophenoxy)propyl)thiazole-4-carboxylic acid |

InChI |

InChI=1S/C35H32FN5O4S2/c1-40(2)17-6-8-22-14-15-28(26(36)20-22)45-19-7-13-30-31(33(43)44)38-35(47-30)41-18-16-23-9-5-10-24(25(23)21-41)32(42)39-34-37-27-11-3-4-12-29(27)46-34/h3-5,9-12,14-15,20H,7,13,16-19,21H2,1-2H3,(H,43,44)(H,37,39,42) |

InChI Key |

SOYCFODXNRVBTI-UHFFFAOYSA-N |

SMILES |

O=C(C1=C(CCCOC2=CC=C(C#CCN(C)C)C=C2F)SC(N3CC4=C(C=CC=C4C(NC5=NC6=CC=CC=C6S5)=O)CC3)=N1)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

A-1155463; A 1155463; A1155463. |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does A-1155463 interact with its target, BCL-XL?

A1: A-1155463 binds to the hydrophobic groove of BCL-XL, mimicking the binding of pro-apoptotic BH3-only proteins. [, ] This interaction prevents BCL-XL from sequestering pro-apoptotic proteins like BAX and BAK, thereby promoting apoptosis. []

Q2: What are the downstream effects of A-1155463 binding to BCL-XL?

A2: A-1155463 binding to BCL-XL leads to the release of pro-apoptotic proteins, resulting in mitochondrial outer membrane permeabilization (MOMP). [, ] This triggers the activation of caspases, ultimately leading to programmed cell death (apoptosis). []

Q3: Does A-1155463 affect other BCL-2 family members?

A3: A-1155463 exhibits high selectivity for BCL-XL over other anti-apoptotic proteins like BCL-2 and MCL-1. [, , ] This selectivity profile makes it a valuable tool for dissecting the specific roles of BCL-XL in different cellular contexts.

Q4: Does A-1155463 impact cellular processes other than apoptosis?

A4: Research suggests that A-1155463 can induce cellular senescence in specific contexts, such as in non-small cell lung cancer A549 cells with the ND6 14582A > G mtDNA mutation. [] This effect is accompanied by an increase in BCL-XL expression, potentially representing a compensatory mechanism.

Q5: How does the synergistic effect of A-1155463 with other agents arise?

A5: A-1155463 often demonstrates synergy with other anti-cancer agents, such as docetaxel, bortezomib, and BET inhibitors. [, , , ] This synergy likely stems from their complementary mechanisms of action, targeting multiple pathways crucial for cancer cell survival and proliferation.

Q6: What is the molecular formula and weight of A-1155463?

A6: The molecular formula and weight of A-1155463 are not consistently reported in the provided research articles. Researchers are encouraged to consult the primary literature for this information.

Q7: Is there any spectroscopic data available for A-1155463?

A7: Spectroscopic data for A-1155463 is not provided in the research articles included in this analysis.

Q8: How have structural modifications of A-1155463 impacted its activity and selectivity?

A8: Researchers have explored structural modifications of A-1155463 to optimize its pharmacological properties. [, ] For example, rigidification of the pharmacophore and introduction of sp3-rich moieties have led to the development of orally bioavailable BCL-XL inhibitors like A-1331852. [] These modifications aim to improve potency, selectivity, and pharmacokinetic properties.

Q9: What is the stability profile of A-1155463 under various conditions?

A9: Information regarding the stability of A-1155463 under various conditions is limited in the provided research.

Q10: Are there any specific formulation strategies to improve the stability or bioavailability of A-1155463?

A10: The research articles analyzed do not detail specific formulation strategies for A-1155463.

Q11: Which analytical methods are used to characterize and quantify A-1155463?

A11: Analytical methods used to characterize and quantify A-1155463 are not extensively discussed in the provided research papers.

Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of A-1155463?

A12: The provided research papers do not provide detailed information regarding the ADME profile of A-1155463.

Q13: Which cancer types have shown sensitivity to A-1155463 in preclinical studies?

A13: Preclinical studies have demonstrated the efficacy of A-1155463 in various cancer models, including: * Small cell lung cancer (SCLC) [] * Acute myeloid leukemia (AML) [, ] * Multiple myeloma (MM) [, , ] * Diffuse large B-cell lymphoma (DLBCL) [] * Pilocytic astrocytoma [, ] * Medulloblastoma [, ] * Neuroblastoma [] * Colorectal cancer [, ] * Chondrosarcoma []

Q14: Which in vitro assays are commonly used to assess the efficacy of A-11555463?

A14: Common in vitro assays used to evaluate A-1155463 efficacy include: * Cell viability assays (e.g., CellTiterGlo) [, ] * Apoptosis assays (e.g., caspase activity assays, Annexin V staining) [, , ] * BH3 profiling []

Q15: What animal models have been used to study the in vivo activity of A-1155463?

A15: A-1155463 has been evaluated in various in vivo models, including: * Xenograft models of human cancer cell lines [, , , , ] * Patient-derived xenograft (PDX) models [, , ]

Q16: What are the known resistance mechanisms to A-1155463?

A16: Resistance to A-1155463 can arise through several mechanisms:

* Upregulation of other anti-apoptotic proteins like MCL-1 [, , , , ]* Activation of alternative survival pathways such as the MAPK/ERK pathway [, ]* Increased expression of drug efflux transporters []Q17: What is the toxicity profile of A-1155463 in preclinical models?

A17: While A-1155463 has shown promising anti-tumor activity, preclinical studies have also highlighted potential on-target toxicities. For instance, A-1155463 can induce thrombocytopenia in mice. [] This effect is likely due to the essential role of BCL-XL in platelet survival. []

Q18: Have any clinical trials been conducted with A-1155463?

A18: The research articles analyzed do not mention any completed or ongoing clinical trials involving A-1155463.

Q19: Are there any biomarkers that can predict response to A-1155463?

A19: Research suggests that several factors may predict response to A-1155463:

* BCL-XL expression levels: High BCL-XL expression often correlates with increased sensitivity. [, , , ]* MCL-1 expression levels: High MCL-1 expression can confer resistance to A-1155463. [, , , , ]* Genetic alterations: Certain genetic alterations, such as MYC amplification, may influence sensitivity. [, ]* Specific mutations: In NSCLC, the ND6 14582A>G mtDNA mutation has been linked to sensitivity when combined with senolytic drugs. []Q20: Is there any information available on the environmental impact and degradation of A-1155463?

A20: The provided research papers primarily focus on the therapeutic potential of A-1155463 and do not provide information on its environmental impact or degradation.

Q21: Are there any alternative compounds or strategies being explored for targeting BCL-XL in cancer?

A21: Yes, several alternative approaches are under investigation:

* Development of novel BCL-XL inhibitors with improved pharmacological properties [, ]* Combination therapies with other targeted agents or chemotherapies [, , , , , , ]* Strategies to overcome resistance mechanisms, such as targeting MCL-1 or the MAPK/ERK pathway [, , ]* Development of PROTAC degraders targeting BCL-XLDisclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.